molecular formula C16H14F3N5O2S B2471818 5-(thiophen-2-yl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-3-carboxamide CAS No. 2034538-90-2

5-(thiophen-2-yl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-3-carboxamide

Cat. No.: B2471818
CAS No.: 2034538-90-2
M. Wt: 397.38
InChI Key: MNAIRUDDEJYYLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(thiophen-2-yl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-3-carboxamide is a potent and selective small molecule inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel. TRPC6 is a non-selective cation channel that is permeable to calcium, sodium, and potassium ions, and its dysregulation has been implicated in a variety of pathological conditions. This compound is structurally related to known TRPC6 inhibitors, such as MYK-5443, and functions by blocking the channel pore to prevent cation influx in response to phospholipase C-coupled receptor activation or diacylglycerol (DAG) stimulation. Its primary research value lies in the investigation of TRPC6-mediated signaling pathways in diseases including focal segmental glomerulosclerosis (FSGS) and other chronic kidney diseases , as well as its roles in cardiac hypertrophy, pulmonary hypertension, and cancer cell proliferation. The molecular structure incorporates a trifluoromethyl group and a tetrahydrotriazolopyridine core, which are known to contribute to high binding affinity and metabolic stability. This product is intended for research applications in cell biology, pharmacology, and drug discovery. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

5-thiophen-2-yl-N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N5O2S/c17-16(18,19)9-3-4-13-21-22-14(24(13)8-9)7-20-15(25)10-6-11(26-23-10)12-2-1-5-27-12/h1-2,5-6,9H,3-4,7-8H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNAIRUDDEJYYLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NN=C(N2CC1C(F)(F)F)CNC(=O)C3=NOC(=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(thiophen-2-yl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-3-carboxamide is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Synthesis

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C16H16F3N5O2S
  • Molecular Weight : 397.39 g/mol

This compound incorporates a thiophene ring and a trifluoromethyl group attached to a tetrahydrotriazole moiety. The synthesis typically involves multi-step reactions that include the formation of the isoxazole carboxamide framework and subsequent modifications to introduce the thiophene and trifluoromethyl groups.

Anticancer Properties

Recent studies have highlighted the anticancer activity of derivatives related to this compound. For instance, a related compound demonstrated significant activity against HT-29 colorectal cancer cells with an IC50 value of approximately 8.18 µM . The mechanism of action was found to involve:

  • Induction of Apoptosis : The compound was shown to up-regulate pro-apoptotic proteins (Bax) while down-regulating anti-apoptotic proteins (Bcl2), leading to the activation of caspase pathways and subsequent cell death via mitochondrial apoptosis .
  • Cell Membrane Integrity : Observations indicated that treatment with the compound resulted in early apoptosis characterized by cell membrane injury .

Neurokinin Receptor Antagonism

The compound also exhibits potential as a selective antagonist for the neurokinin-3 (NK-3) receptor. This receptor is implicated in various central nervous system disorders. The antagonistic activity suggests possible therapeutic applications in treating conditions such as anxiety and depression .

Study 1: Anticancer Mechanisms

In a study evaluating the anticancer effects of similar compounds:

  • Cell Line : HT-29
  • Concentration Range : 6.587 to 11.10 µM
  • Findings : The compound induced apoptosis through mitochondrial pathways, significantly affecting cell viability and promoting cell death via caspase activation .

Study 2: NK-3 Receptor Interaction

A patent study reported on compounds targeting NK-3 receptors:

  • Objective : To identify selective antagonists for therapeutic use.
  • Results : Compounds similar to the target exhibited high affinity for NK-3 receptors, suggesting their potential in managing neuropsychiatric disorders .

Data Summary

Property Value
Molecular FormulaC16H16F3N5O2S
Molecular Weight397.39 g/mol
Anticancer IC50~8.18 µM
Mechanism of ActionApoptosis induction
NK-3 Receptor AffinityHigh

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs from the evidence include:

Compound Name/ID Core Structure Key Substituents Melting Point (°C) Notable Features Reference ID
Target Compound Isoxazole + Triazolopyridine + Thiophene CF₃ on triazolopyridine; thiophen-2-yl on isoxazole N/A Hybrid heterocyclic system; potential enhanced metabolic stability N/A
6-Thiophen-2-yl-3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine (ID 565209-26-9) Triazolothiadiazine + Thiophene CF₃ on triazole; thiophen-2-yl N/A Similar CF₃ and thiophene motifs; thiadiazine core may alter solubility
5-Amino-3-Methyl-4-[(3-Methyl-5-oxo-4,5-Dihydro-1H-Pyrazol-1-yl)Carbonyl]Thiophene-2-Carboxamide (Compound 6) Thiophene-carboxamide + Pyrazole Pyrazole-1-carbonyl; 3-methyl substituent 208–210 High melting point; pyrazole enhances planar stacking
6-Methyl-2-(4-Nitrophenyl)-5-oxo-4,5-Dihydro-1H-Thieno[2,3-e][1,2,4]Triazepine-7-Carboxamide (Compound 7a) Thiophene-triazepine + Carboxamide 4-nitrophenyl; triazepine ring 278–280 Nitro group increases electron-withdrawing effects; triazepine adds flexibility
5-Ethyl-4-Methyl-N-(1,3-Thiazol-2-yl)Thiophene-2-Carboxamide (ID 851209-64-8) Thiophene-carboxamide + Thiazole Ethyl and methyl on thiophene; thiazole acceptor N/A Thiazole may improve membrane permeability

Physicochemical Properties

  • Melting Points :

    • Target Compound: Unreported, but analogs with trifluoromethyl groups (e.g., ID 565209-26-9) suggest higher melting points due to rigidity.
    • Compound 6: 208–210°C (pyrazole and carboxamide contribute to crystallinity) .
    • Compound 7a: 278–280°C (nitrophenyl group enhances thermal stability) .
  • Solubility :

    • CF₃ groups (target compound, ID 565209-26-9) likely reduce aqueous solubility but improve lipid bilayer penetration .
    • Nitrophenyl (Compound 7a) and thiazole (ID 851209-64-8) substituents may further decrease solubility .

Key Structural Differences and Implications

Feature Target Compound Closest Analog (ID 565209-26-9) Impact on Properties
Core Heterocycle Triazolopyridine + Isoxazole Triazolothiadiazine Triazolopyridine may offer better kinase selectivity; thiadiazine alters solubility
Substituents CF₃ on triazolopyridine CF₃ on triazole Position of CF₃ affects electronic distribution and binding interactions
Linker Carboxamide Direct thiophene fusion Carboxamide linker enhances hydrogen bonding potential

Q & A

Q. What are the optimal synthetic routes for preparing 5-(thiophen-2-yl)-N-((6-(trifluoromethyl)tetrahydrotriazolopyridin-3-yl)methyl)isoxazole-3-carboxamide?

  • Methodological Answer : The compound can be synthesized via multi-step heterocyclic coupling. Key steps include:
  • Thiophene-Isoxazole Coupling : React 5-(thiophen-2-yl)isoxazole-3-carboxylic acid with activating agents (e.g., SOCl₂) to form the acyl chloride intermediate.
  • Triazolopyridine Functionalization : Introduce the trifluoromethyl-tetrahydrotriazolopyridine moiety via nucleophilic substitution or reductive amination.
  • Final Amidation : Use coupling agents like HATU or EDCI with DIPEA in anhydrous DMF to link the two fragments .
    Critical Parameters : Reaction temperature (0–25°C for amidation), solvent purity, and stoichiometric control of trifluoromethyl group incorporation to avoid side products .

Q. How can spectroscopic techniques (NMR, IR) validate the structural integrity of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Confirm the presence of the tetrahydrotriazolopyridine core (δ 3.2–4.1 ppm for CH₂ groups), thiophene protons (δ 6.8–7.5 ppm), and trifluoromethyl singlet (δ -60 to -70 ppm in ¹⁹F NMR) .
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and triazole C-N vibrations (1520–1560 cm⁻¹) .
    Data Cross-Validation : Compare experimental spectra with computational predictions (e.g., DFT) to resolve ambiguities in overlapping peaks .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to kinase targets (e.g., GSK-3β)?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into kinase active sites. Prioritize interactions with the trifluoromethyl group (hydrophobic pockets) and triazole N-atoms (hydrogen bonding) .
  • MD Simulations : Perform 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM/PBSA) .
    Validation : Correlate in silico results with enzymatic assays (IC₅₀ values) to refine docking parameters .

Q. What strategies resolve contradictions in reported bioactivity data for triazolopyridine derivatives?

  • Methodological Answer :
  • Meta-Analysis : Systematically compare assay conditions (e.g., cell lines, ATP concentrations in kinase assays) across studies. Variations in IC₅₀ often arise from differences in assay pH or co-solvents .
  • SAR Studies : Synthesize analogs with modified substituents (e.g., replacing trifluoromethyl with cyano) to isolate contributions of specific groups to activity .
    Case Example : If one study reports potent inhibition while another shows inactivity, verify target specificity via counter-screening against related kinases .

Q. How can reaction optimization algorithms improve synthetic yield and purity?

  • Methodological Answer :
  • DoE (Design of Experiments) : Use Bayesian optimization to screen variables (catalyst loading, solvent ratio) with minimal experimental runs. Prioritize factors impacting amidation efficiency (e.g., base concentration) .
  • In-Line Analytics : Integrate PAT (Process Analytical Technology) tools like ReactIR to monitor reaction progression in real time, adjusting conditions dynamically .
    Benchmarking : Compare algorithm-guided yields (e.g., 85% via optimization) vs. traditional trial-and-error approaches (50–60%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.